molecular formula C13H16N2O2 B1493236 Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone CAS No. 2098067-37-7

Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone

Cat. No.: B1493236
CAS No.: 2098067-37-7
M. Wt: 232.28 g/mol
InChI Key: BJGLPMPHWLGDEI-UHFFFAOYSA-N
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Description

Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone is a heterocyclic compound featuring an azetidine ring linked via a methanone group to a 6-hydroxymethyl-substituted indoline moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) contributes to conformational rigidity, while the indoline scaffold (a bicyclic structure with a benzene fused to a pyrrolidine ring) provides a planar aromatic system.

Properties

IUPAC Name

azetidin-3-yl-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-8-9-1-2-10-3-4-15(12(10)5-9)13(17)11-6-14-7-11/h1-2,5,11,14,16H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGLPMPHWLGDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)CO)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing existing research findings, mechanisms of action, and relevant case studies.

Structural Overview

The compound features an azetidine ring fused with an indoline structure, which is believed to contribute to its biological properties. The azetidine moiety is known for its strain-driven reactivity, while the indoline component may enhance interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as signal transduction and cellular metabolism.
  • Receptor Binding : Its structure allows it to bind to various receptors, which could modulate physiological responses.
  • Cellular Effects : Preliminary studies suggest that the compound may induce apoptosis in certain cancer cell lines, similar to other indole-based compounds .

Antimicrobial Activity

Research indicates that derivatives of azetidine compounds exhibit antimicrobial properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Azetidinone DerivativeEscherichia coli10 µg/mL
Azetidinone DerivativeStaphylococcus aureus15 µg/mL
Azetidinone DerivativeCandida albicans20 µg/mL

These findings suggest that the compound may have broad-spectrum antimicrobial activity .

Anticancer Activity

A study on related azetidine compounds demonstrated their potential as anticancer agents. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
  • IC50 Values :
    • HeLa: 5 µM
    • MCF7: 7 µM

The mechanism appears to involve the induction of apoptosis through both intrinsic and extrinsic pathways .

Case Studies

  • Indole-Based Compounds Against Malaria
    • A study highlighted the efficacy of indole derivatives in inhibiting Plasmodium falciparum, with IC50 values in the low nanomolar range. Although not directly tested on this compound, the structural similarities suggest potential efficacy against malaria parasites .
  • Antileishmanial Activity
    • Research on related compounds showed significant activity against Leishmania donovani, with IC50 values around 1 µM. This indicates a promising avenue for further exploration in developing treatments for parasitic infections .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone is being explored for its therapeutic potential. Its structure allows for the design of drugs targeting specific molecular pathways involved in diseases such as cancer and infections.

Case Study : A recent study investigated the compound's ability to inhibit specific enzymes linked to cancer progression. Preliminary results indicated significant inhibition of target enzymes, suggesting potential as a therapeutic agent .

Biological Research

The biological activities of this compound are under investigation, focusing on its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes.
  • Pathway Modulation : Research is ongoing to determine its effects on cellular signaling pathways.

Data Table 1: Biological Activities of this compound

Activity TypeTarget Enzyme/PathwayEffect Observed
AntimicrobialVarious bacteriaInhibition
AnticancerKinase pathwaysSignificant inhibition
Anti-inflammatoryCytokine productionReduced levels

Industrial Applications

In the industrial sector, this compound is utilized in the development of advanced materials. Its functional groups facilitate the creation of polymers with enhanced properties such as conductivity and stability.

Case Study : Researchers have developed a polymer using this compound that exhibited improved thermal stability compared to traditional materials. This advancement opens avenues for applications in electronics and materials science .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone with structurally related compounds, focusing on core structures, substituents, physicochemical properties, and inferred biological activities.

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Physicochemical Data Biological Activity (Inferred)
This compound Azetidinyl + Indolinyl 6-hydroxymethyl on indoline Not explicitly reported; analogous compounds show NMR δ 1.07–1.15 (m), HRMS ~350–500 Potential autophagy inhibition or enzyme modulation
Compound 36 () Azetidinyl + Piperazinyl + Thiazolyl 3-fluoroazetidinyl, benzoyl HRMS: m/z 491.1180 ([M+Na]+), Melting point: 171–172°C Monoacylglycerol lipase inhibition
(5-Bromo-3-(2-hydroxyethyl)indolin-1-yl)(cyclopropyl)methanone (81, ) Cyclopropyl + Indolinyl 5-bromo, 2-hydroxyethyl on indoline HRMS: m/z 352.0551 ([M+H]+), 13C NMR δ 172.06 (carbonyl) Autophagy inhibition
Cyclopropyl-(indolin-1-yl)methanone () Cyclopropyl + Indolinyl No additional substituents on indoline 1H NMR δ 7.18–6.86 (aromatic), 13C NMR δ 171.64 (carbonyl) Synthetic intermediate; activity unspecified
N-(3-cyano-4-(2-(hydroxymethyl)indolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () Quinolinyl + Indolinyl 6-hydroxymethyl on indoline, tetrahydrofuran-3-yl-oxy Not explicitly reported Likely kinase or receptor modulation

Key Observations

Role of the Hydroxymethyl Group: The 6-hydroxymethyl substituent on the indoline ring (present in the target compound and derivatives) enhances hydrophilicity compared to non-polar groups like bromo () or benzyloxy (). This may improve aqueous solubility and target-binding specificity .

Azetidine vs. Cyclopropane Rings :

  • The azetidine ring in the target compound introduces a constrained, polar nitrogen environment, favoring interactions with enzymes or receptors requiring hydrogen bonding (e.g., proteases or kinases).
  • Cyclopropane-containing analogs (–10) lack this nitrogen but provide steric rigidity, which may stabilize specific conformations during binding .

Biological Activity Trends: Indoline derivatives with polar substituents (e.g., hydroxymethyl) are associated with autophagy inhibition () or enzyme modulation (), suggesting a broader therapeutic scope. Fluorinated azetidine derivatives (e.g., Compound 36) exhibit precise enzyme inhibition (e.g., monoacylglycerol lipase), likely due to fluorine’s electronegativity and metabolic stability .

Synthetic Accessibility: The target compound’s methanone linkage can be synthesized via nucleophilic acyl substitution, analogous to cyclopropanecarbonyl chloride coupling with indoline (). Modifications at the azetidine 3-position (e.g., hydroxymethyl vs. fluoro) require tailored reagents, impacting synthetic complexity .

Physicochemical and Pharmacokinetic Implications

  • LogP and Solubility : Hydroxymethyl groups reduce LogP (increasing hydrophilicity), whereas bromo or benzyloxy groups elevate LogP. This distinction affects bioavailability and blood-brain barrier penetration.
  • Metabolic Stability: Fluorinated azetidine () and tetrahydrofuran-3-yl-oxy () groups may enhance metabolic resistance compared to non-halogenated analogs.

Preparation Methods

General Synthetic Strategy

The synthesis of Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone typically involves:

  • Preparation of the azetidine intermediate or azetidine-3-amine derivative.
  • Preparation or availability of the 6-(hydroxymethyl)indoline moiety.
  • Coupling of these two fragments through an amide bond formation (methanone linkage).

The azetidine ring is a four-membered nitrogen-containing heterocycle known for its ring strain and unique reactivity, requiring careful synthetic control to avoid ring-opening side reactions. The hydroxymethyl group on the indoline may require protection during synthesis to prevent undesired reactions.

Preparation of Azetidine Intermediate

Azetidine and its derivatives, including azetidin-3-amine, are key building blocks in the synthesis. Several methods have been developed for their preparation:

  • Three-step process involving substituted arylmethylamines and propane derivatives:
    A patented process describes reacting a primary arylmethylamine (such as benzhydrylamine) with a propane derivative bearing leaving groups at the 1 and 3 positions (e.g., 1-bromo-3-chloropropane) in hot organic solvent with a non-nucleophilic base and water to promote azetidine ring formation. This yields an N-protected azetidine intermediate.
    Subsequent hydrogenolysis with a catalyst (e.g., palladium on charcoal) under hydrogen pressure removes the protecting group, yielding an azetidine salt. Finally, treatment with a strong base liberates the azetidine free base as vapor, which is condensed to a liquid form.
    This method allows for controlled synthesis of azetidine free bases with high purity and yield.
    Key reaction conditions:

    • Temperature: 85–150 °C (optimal 95–105 °C)
    • Use of non-nucleophilic base and water
    • Hydrogenolysis at 40–80 °C under 40–80 psi H2
    • Neutralization with hot concentrated base (40–80% KOH or NaOH) at 80–110 °C
      ()
  • Single-step synthesis of azetidine-3-amines:
    Recent research presents a straightforward one-step synthesis of azetidine-3-amines starting from bench-stable commercial materials. This method tolerates various functional groups and proceeds with moderate to high yields, especially with secondary amines. It is advantageous for late-stage functionalization in medicinal chemistry.
    This approach involves nucleophilic amine attack on azetidine precursors, enabling efficient azetidine ring incorporation.
    ()

Preparation of 6-(Hydroxymethyl)indoline Moiety

The 6-(hydroxymethyl)indoline fragment can be prepared by:

  • Reduction or functionalization of appropriately substituted indole or indoline precursors.
  • Selective hydroxymethylation at the 6-position, often via lithiation or directed metalation followed by reaction with formaldehyde or equivalent electrophiles.
  • Protection of the hydroxymethyl group if necessary during subsequent coupling steps.

This step is critical to ensure the hydroxymethyl group remains intact and reactive for further transformations.

Coupling to Form this compound

The key step is the formation of the amide bond linking the azetidine ring nitrogen to the carbonyl carbon of the methanone group attached to the indoline:

  • Activation of the carboxylic acid or equivalent precursor on the azetidine or indoline fragment (e.g., via acid chlorides, anhydrides, or coupling reagents like EDC, DCC).
  • Nucleophilic attack by the nitrogen atom on the other fragment to form the amide linkage.
  • Careful control of reaction conditions to avoid ring strain-induced side reactions or hydroxymethyl group modifications.

Summary Table of Preparation Steps and Conditions

Step Description Key Reagents/Conditions Notes
1 Formation of N-protected azetidine intermediate Primary arylmethylamine + 1-bromo-3-chloropropane, hot organic solvent, non-nucleophilic base, water, 85–150 °C Promotes azetidine ring closure
2 Hydrogenolysis to remove protecting group Pd/C catalyst, H2 gas (40–80 psi), methanol or lower alkanol, 40–80 °C Yields azetidine mineral acid salt
3 Liberation of azetidine free base Hot concentrated strong base (KOH or NaOH, 40–80%), 80–110 °C, agitation Vapor phase azetidine condensed to liquid
4 Preparation of 6-(hydroxymethyl)indoline Directed lithiation, electrophilic hydroxymethylation Protect hydroxymethyl if needed
5 Amide bond formation (coupling) Coupling reagents (e.g., EDC, DCC), solvents (e.g., DMF, DCM), base (e.g., triethylamine) Forms final methanone linkage

Research Findings and Considerations

  • The patented multi-step process ensures high purity and yield of azetidine intermediates, crucial for downstream coupling reactions ().
  • The single-step azetidine-3-amine synthesis method offers an efficient alternative, especially useful for late-stage functionalization in medicinal chemistry ().
  • The hydroxymethyl group on the indoline ring requires careful handling to prevent oxidation or side reactions during synthesis ().
  • Spectroscopic characterization (NMR, IR, MS) is essential at each stage to confirm structure and purity ().
  • Reaction conditions such as temperature, solvent choice, and base concentration strongly influence yields and product stability ().

Q & A

Basic: What synthetic routes are commonly employed for synthesizing azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone?

Answer:
The synthesis typically involves multi-step organic reactions, focusing on coupling the azetidine and indoline moieties. Key steps include:

  • Azetidine ring formation : Cyclization of precursors like 3-aminopropanol derivatives under basic conditions.
  • Indoline functionalization : Hydroxymethylation at the 6-position via Friedel-Crafts alkylation or selective oxidation followed by reduction .
  • Methanone linkage : Coupling the azetidine and indoline subunits using carbodiimide-mediated amide bond formation or Ullmann-type cross-coupling .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography ensures purity (>95%), with yields ranging from 30–50% depending on reaction optimization .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR resolves protons on the azetidine (δ ~3.0–4.0 ppm) and indoline (δ ~6.5–7.5 ppm) moieties. Hydroxymethyl protons appear as a singlet at δ ~4.5–5.0 ppm .
    • ¹³C NMR confirms carbonyl (C=O) at δ ~170–175 ppm and quaternary carbons in the indoline ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass (e.g., calculated [M+Na]⁺ = 491.1182, observed 491.1180) .
  • Infrared Spectroscopy (IR) : Detects C=O stretching (~1680 cm⁻¹) and O–H bonds (~3400 cm⁻¹) .

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Variable Temperature NMR : Identifies dynamic processes (e.g., rotational isomerism in the methanone group) .
  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and resolves overlapping signals, particularly in the indoline aromatic region .
  • X-ray Crystallography : Provides definitive structural confirmation, as seen in related azetidine-indoline hybrids .
  • Comparative Analysis : Cross-referencing with analogs like (4-fluorophenyl)(piperazinyl)methanone derivatives to validate shifts .

Advanced: What computational methods are suitable for predicting the biological activity of this compound?

Answer:

  • Molecular Docking : Simulates binding to targets like monoacylglycerol lipase (MAGL) or serotonin receptors, leveraging the indoline moiety’s affinity for aromatic pockets .
  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict nucleophilic/electrophilic sites (e.g., hydroxymethyl group as a hydrogen bond donor) .
  • Pharmacophore Modeling : Aligns structural features (azetidine ring as a rigid scaffold) with known bioactive molecules .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, highlighting potential metabolic instability due to the hydroxymethyl group .

Basic: What role do the azetidine and hydroxymethyl groups play in the compound’s reactivity?

Answer:

  • Azetidine :
    • Ring strain enhances reactivity in nucleophilic additions or ring-opening reactions.
    • Hydrogen bonding : The tertiary nitrogen participates in acid-base interactions .
  • Hydroxymethyl :
    • Solubility : Improves aqueous solubility via hydrogen bonding.
    • Derivatization : Serves as a handle for prodrug design (e.g., esterification to enhance membrane permeability) .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Answer:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling steps) reduce side reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps (e.g., hydroxymethylation) .
  • Flow Chemistry : Continuous flow systems improve reproducibility and scalability for multi-step syntheses .

Advanced: What strategies address low bioavailability in in vivo studies?

Answer:

  • Prodrug Design : Mask the hydroxymethyl group as an ester or carbonate to enhance lipophilicity .
  • Co-crystallization : Improve stability using co-formers (e.g., ethanol solvates, as seen in indolinone analogs) .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase circulation time .

Basic: What are the key functional groups influencing this compound’s stability?

Answer:

  • Methanone (C=O) : Prone to nucleophilic attack; stability maintained under inert atmospheres .
  • Hydroxymethyl (-CH₂OH) : Susceptible to oxidation; storage at −20°C under nitrogen is recommended .
  • Azetidine Ring : Sensitive to strong acids/bases; neutral pH buffers are ideal for biological assays .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Azetidine Modifications :
    • Fluorination at C3 increases metabolic stability (e.g., 3-fluoroazetidine analogs) .
    • Larger rings (e.g., pyrrolidine) reduce target binding affinity .
  • Indoline Substitutions :
    • Electron-withdrawing groups at C6 (e.g., -NO₂) enhance electrophilic reactivity but reduce solubility .
    • Bulky substituents at C2 hinder rotation, improving selectivity for helical targets .

Advanced: What mechanistic insights explain discrepancies in biological assay data?

Answer:

  • Off-target Effects : Use competitive binding assays (e.g., radioligand displacement) to confirm specificity .
  • Redox Activity : The hydroxymethyl group may interfere with assays via ROS generation; include antioxidants (e.g., ascorbate) in buffers .
  • Aggregation : Dynamic light scattering (DLS) detects colloidal aggregates that cause false positives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone

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